Phenyl chloroformate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenyl carbonochloridate | |
|---|---|---|
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InChI |
InChI=1S/C7H5ClO2/c8-7(9)10-6-4-2-1-3-5-6/h1-5H | |
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InChI Key |
AHWALFGBDFAJAI-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C(C=C1)OC(=O)Cl | |
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Molecular Formula |
C6H5OC(O)Cl, Array, C7H5ClO2 | |
| Record name | PHENYL CHLOROFORMATE | |
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| Record name | PHENYL CHLOROFORMATE | |
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DSSTOX Substance ID |
DTXSID9044403 | |
| Record name | Phenyl carbonochloridate | |
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Molecular Weight |
156.56 g/mol | |
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Physical Description |
Phenyl chloroformate appears as a colorless liquid with a strong odor. Toxic by ingestion, inhalation and skin absorption. Very irritating to skin and eyes. Used to make other chemicals., Colorless liquid with a pungent odor; [ICSC], COLOURLESS-TO-LIGHT-YELLOW LIQUID WITH PUNGENT ODOUR. | |
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Boiling Point |
188-189 °C | |
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Flash Point |
69 °C c.c. | |
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Solubility |
Solubility in water: reaction | |
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Density |
Density (at 20 °C): 1.2 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |
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Vapor Density |
Relative vapor density (air = 1): 5.41 | |
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Vapor Pressure |
0.67 [mmHg], Vapor pressure, Pa at 20 °C: 90 | |
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CAS No. |
1885-14-9 | |
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Melting Point |
-28 °C | |
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Synthetic Methodologies of Phenyl Chloroformate
Classical Synthesis Routes
The traditional and widely used method for synthesizing phenyl chloroformate involves the reaction of phenol (B47542) with phosgene (B1210022).
Reaction of Phenol with Phosgene
The fundamental reaction involves the direct interaction between phenol and phosgene (COCl₂) to form this compound and hydrogen chloride (HCl) as a byproduct. chemicalbook.comchemicalbook.com This reaction is typically carried out by dissolving phenol in an inert solvent, such as chloroform (B151607) or toluene (B28343), and then introducing phosgene gas. chemicalbook.comchemicalbook.com
The reaction can be represented by the following equation:
C₆H₅OH + COCl₂ → C₆H₅OCOCl + HCl
Early methods involved introducing phosgene under cooling conditions, with the amount of phosgene being approximately equimolar to phenol. chemicalbook.comchemicalbook.com The reaction temperature is often controlled to optimize the yield and minimize side reactions. For instance, some procedures maintain the temperature between 5-10 °C during the addition of reagents. chemicalbook.comchemicalbook.com
Improvements in Yield and Purity
Over time, modifications to the classical phosgene method have been developed to enhance both the yield and purity of the resulting this compound. One approach involves the use of catalysts, such as N,N-dimethylaniline or N,N-dimethylformamide (DMF). chemicalbook.compatsnap.comgoogle.com These catalysts can facilitate the reaction and improve efficiency.
Another strategy focuses on the reaction conditions, including temperature and the order of reagent addition. For example, one patented method describes feeding phosgene to molten phenol at elevated temperatures (e.g., 100-105 °C) in the presence of a catalyst like N,N-dimethylformamide. patsnap.com This approach aims to increase the reaction rate and potentially improve yield.
Achieving high purity often involves post-reaction purification steps, such as distillation under reduced pressure. chemicalbook.compatsnap.comgoogle.com Careful control of distillation parameters allows for the separation of this compound from residual starting materials, byproducts (like diphenyl carbonate), and solvent. patsnap.comgoogle.com
Research has explored the impact of using anhydrous conditions and specific solvents on the yield and purity. google.com For instance, using an anhydrous slurry of sodium phenolate (B1203915) in solvents like toluene, followed by reaction with phosgene in the same solvent at controlled temperatures (-35 °C to +15 °C), has been shown to produce this compound in high yield and excellent purity. google.com The order of addition, specifically adding the phenolate to the phosgene solution, has also been identified as crucial for achieving high yields in some methods. google.com
Data on the yield and purity from different phosgene-based methods are presented below:
| Method Description | Catalyst | Temperature (°C) | Solvent | Reported Yield (%) | Reported Purity (%) | Reference |
| Phenol + Phosgene, cooled addition, followed by N,N-dimethylaniline addition | N,N-dimethylaniline | 5-10 | Chloroform | ~90 | Not specified | chemicalbook.comchemicalbook.com |
| Molten Phenol + Phosgene feed | N,N-dimethylformamide | 100-105 | None (molten) | Not specified | High Purity (Pure) | patsnap.com |
| Anhydrous Sodium Phenolate slurry + Phosgene solution (Phenolate added to Phosgene) | None | -35 to +15 | Toluene | High Yield | Excellent Purity | google.com |
| Phenol + Phosgene, with catalyst, followed by distillation | N,N-dimethylformamide | Not specified | Not specified | 91.5 | 99.7 | chemicalbook.com |
| Phenol + Phosgene, with catalyst, followed by distillation | Not specified | Not specified | Not specified | 94 | 99.9 | google.com |
Alternative and Greener Synthetic Approaches
Due to the highly toxic nature of phosgene, significant effort has been directed towards developing alternative and greener synthetic routes to this compound.
Utilization of Bis(trichloromethyl)carbonate (BTC)
Bis(trichloromethyl)carbonate (BTC), also known as triphosgene, has emerged as a widely used solid alternative to gaseous phosgene. lookchem.comresearchgate.netkobe-u.ac.jpchemicalbook.comnih.goviupac.org BTC is a crystalline solid at room temperature, making it easier and safer to handle, store, and transport compared to phosgene. researchgate.netkobe-u.ac.jpnih.govgoogle.com
BTC acts as a source of phosgene equivalents, decomposing to phosgene upon reaction conditions, particularly in the presence of catalysts. researchgate.netkobe-u.ac.jpnih.govacs.org The reaction of phenol with BTC typically involves reacting phenol with BTC in a suitable solvent, often in the presence of a base catalyst. researchgate.net
The reaction can be simplified as:
3 C₆H₅OH + (CCl₃O)₂CO → 3 C₆H₅OCOCl + 3 HCl
Comparison with Phosgene Method
The utilization of BTC offers several advantages over the traditional phosgene method. The primary benefit lies in its reduced handling hazard compared to the highly toxic and volatile phosgene gas. researchgate.netkobe-u.ac.jpnih.govgoogle.com BTC is a solid, allowing for more accurate weighing and manipulation in a laboratory setting. nih.gov
Studies have indicated that the BTC method can lead to improved yields of chloroformates compared to earlier phosgene methods. researchgate.net Additionally, the BTC method can potentially avoid the generation of byproducts like diphenyl carbonate, which can be a challenge in some phosgene-based processes, and may reduce the need for large quantities of acid-binding agents and solvents, leading to less wastewater generation. patsnap.compatsnap.com
However, it is important to note that while considered safer than phosgene, BTC itself is also a toxic compound and can liberate small quantities of phosgene, requiring careful handling in a fume hood. researchgate.netkobe-u.ac.jpacs.org Some research also suggests that while BTC is easier to handle, the reaction rate with phosgene can be significantly faster in certain cases. kobe-u.ac.jp
Comparative data on yields from phosgene and BTC methods for the preparation of this compound are presented below:
| Method | Reported Yield (%) | Reference |
| Phosgene | 58 | researchgate.net |
| BTC | 88.4 | researchgate.net |
| Phosgene | ~90 | chemicalbook.comchemicalbook.com |
| BTC (Crude) | Not specified | patsnap.com |
| Phosgene | 91.5 | chemicalbook.com |
| Phosgene | 94 | google.com |
| BTC (Crude) | >98 | google.com |
Catalyst Optimization (e.g., Sodium Hydroxide (B78521) vs. Pyridine)
The choice of catalyst plays a crucial role in the synthesis of this compound using BTC. Various bases can be employed to facilitate the reaction. Research has compared the effectiveness of different catalysts, such as sodium hydroxide and pyridine (B92270). researchgate.net
Studies have shown that for the preparation of this compound using BTC, sodium hydroxide can be a more effective catalyst compared to pyridine, leading to higher yields. researchgate.net For instance, a reported procedure using sodium hydroxide as the catalyst in a dichloromethane/water biphasic system at 0-5 °C, allowing the temperature to rise to room temperature, resulted in an 88.4% yield of this compound. researchgate.net This compares favorably to a yield of 58% reported for a phosgene-based method and suggests the impact of catalyst selection on reaction efficiency when using BTC. researchgate.net
The reaction conditions, including the solvent system and temperature, are optimized in conjunction with the catalyst to achieve the best results. The use of a biphasic system with an organic solvent and an aqueous solution of the base allows for efficient reaction and work-up. researchgate.net
Data comparing the effectiveness of sodium hydroxide and pyridine as catalysts in the BTC method for this compound synthesis are presented below:
| Catalyst | Solvent System | Temperature (°C) | Reported Yield (%) | Reference |
| Sodium Hydroxide | Dichloromethane/Water | 0-5 to Room Temp | 88.4 | researchgate.net |
| Pyridine | Not specified | Not specified | Not specified | researchgate.net |
Photo-on-Demand Synthesis with Chloroform
Information regarding a photo-on-demand synthesis of this compound specifically utilizing chloroform as described in this section's heading was not found within the scope of the conducted research.
Synthesis of Substituted Phenyl Chloroformates
Substituted phenyl chloroformates, featuring various functional groups on the phenyl ring, are synthesized for diverse applications. The synthetic routes often adapt the methods used for the parent this compound.
Nitro-, dinitro-, and trinitrophenyl chloroformates are a class of substituted phenyl chloroformates that are frequently synthesized. A safe and efficient route for their preparation involves the heterogeneous reaction of the corresponding substituted phenol with phosgene dissolved in dichloromethane. researchgate.nettandfonline.comtandfonline.com This reaction is catalyzed by solid anhydrous potassium carbonate. researchgate.nettandfonline.comtandfonline.com The reaction stoichiometry is typically optimized using 2 moles of phosgene and 1 mole of potassium carbonate per mole of the starting phenol. tandfonline.com This method avoids the need for separately prepared phenolate salts or organic bases, simplifying the procedure and reducing explosion risks associated with handling salts of nitrophenols. researchgate.nettandfonline.comtandfonline.com
For the synthesis of 2,4,6-trinitrothis compound (derived from picric acid), the reaction with phosgene under these heterogeneous conditions does not proceed effectively without a phase-transfer catalyst. researchgate.nettandfonline.comtandfonline.com The addition of a phase-transfer catalyst, such as α,ω-dimethoxy poly(ethylene glycol) (PEG; M = 2 kDa), is necessary for the acylation to occur with good yield (e.g., 83%). researchgate.nettandfonline.comtandfonline.com The yields for nitro- and dinitrophenyl chloroformates using the potassium carbonate catalyzed method are generally in the range of 72-96%. researchgate.nettandfonline.comtandfonline.com
An alternative method for producing 4-nitrothis compound involves reacting 4-nitrophenol (B140041) with bis(trichloromethyl) carbonate in the presence of a basic compound. This route is considered a safer alternative to the phosgene method. google.com
Here is a summary of typical yields for the synthesis of nitro-, dinitro-, and trinitrophenyl chloroformates using the potassium carbonate catalyzed method:
| Substituted Phenol | Product | Yield (%) |
| 2-Nitrophenol | 2-Nitrothis compound | 72-96 |
| 4-Nitrophenol | 4-Nitrothis compound | 72-96 |
| 2,4-Dinitrophenol | 2,4-Dinitrothis compound | 72-96 |
| 2,4,6-Trinitrophenol | 2,4,6-Trinitrothis compound | 83 |
| Pentafluorophenol | Pentafluorothis compound | 72-96 |
Bis(this compound) derivatives containing silylene (-SiR₂-) or germylene (-GeR₂-) units can be synthesized by reacting the corresponding diphenols with a solution of phosgene in a solvent like toluene under basic conditions. tandfonline.comuc.cltandfonline.comresearchgate.net This reaction route is analogous to the synthesis of bisphenol-A bischloroformate. uc.clresearchgate.net
Examples of such derivatives include 4,4'-(dimethylsilylene)bis(this compound) and 4,4'-(dimethylgermylene)bis(this compound). uc.clresearchgate.net The structure of these bis(chloroformates) can be varied by changing the groups bonded to the silicon or germanium heteroatom, such as methyl (Me), ethyl (Et), and phenyl (Ph) groups. tandfonline.comtandfonline.com
Specific examples of synthesized bis(this compound) derivatives containing silylene or germylene units include:
4,4'-(Diethylsilylene)bis(this compound) tandfonline.comtandfonline.com
4,4'-(Ethylmethylsilylene)bis(this compound) tandfonline.comtandfonline.com
4,4'-(Diethylgermylene)bis(this compound) tandfonline.comtandfonline.com
4,4'-(Diphenylsilylene)bis(this compound) tandfonline.comtandfonline.com
4,4'-(Methylphenylsilylene)bis(this compound) tandfonline.comtandfonline.com
4,4'-(Diphenylgermylene)bis(this compound) tandfonline.comtandfonline.com
These compounds are typically characterized using spectroscopic methods such as FT-IR, ¹H, ¹³C, and ²⁹Si NMR spectroscopy, and elemental analysis. tandfonline.comuc.cltandfonline.comresearchgate.net The physical state of these bis(chloroformates) can vary, with some obtained as oils and others as white solids, depending on the specific R groups attached to the silicon or germanium atom. tandfonline.comtandfonline.com
Reaction Mechanisms and Kinetics of Phenyl Chloroformate
Solvolysis Reaction Mechanisms
The solvolysis of phenyl chloroformate has been discussed in terms of several possible reaction mechanisms, including addition-elimination, unimolecular ionization (SN1), and direct displacement (SN2). However, research strongly favors the addition-elimination pathway in a wide range of solvents. psu.edunih.govnih.govrsc.orgeurjchem.commdpi.combeilstein-journals.org
Addition-Elimination Mechanism
The addition-elimination mechanism, also known as the SAN mechanism or association-dissociation mechanism, is widely supported for the solvolysis of this compound. nih.govnih.goveurjchem.commdpi.combeilstein-journals.org This mechanism involves the initial nucleophilic addition of the solvent molecule to the carbonyl carbon, forming a tetrahedral intermediate. nih.govmdpi.combeilstein-journals.org This intermediate subsequently eliminates the leaving group (chloride ion). nih.gov
Scheme 1 illustrates the stepwise addition-elimination mechanism through a tetrahedral intermediate for chloroformate esters, including this compound. nih.govnih.govmdpi.combeilstein-journals.org
Scheme 1: Stepwise addition-elimination mechanism through a tetrahedral intermediate.
Rate-Determining Addition Step
For this compound, the addition step within the addition-elimination pathway is generally considered to be rate-determining. psu.edunih.govnih.govrsc.orgeurjchem.commdpi.combeilstein-journals.orgkoreascience.krnih.gov This is supported by several lines of evidence, including the observed sensitivities to changes in solvent nucleophilicity and ionizing power, as well as leaving group effects. psu.edursc.org The transition state for this mechanism is described as being strongly associative, with significant bond formation between the nucleophile (solvent) and the carbonyl carbon and little bond breaking of the carbon-chlorine bond. rsc.org
Studies comparing the solvolysis rates of this compound and phenyl fluoroformate have shown a fluorine-to-chlorine leaving group effect close to unity, which is consistent with the addition step being rate-determining. psu.edursc.org If the elimination of the halide were rate-determining, a significant difference in rates would be expected due to the stronger carbon-fluorine bond compared to the carbon-chlorine bond.
Unimolecular Ionization (SN1) Pathways
While the addition-elimination mechanism is dominant, the possibility of a superimposed unimolecular ionization (SN1) pathway has been considered, particularly in highly ionizing solvents. psu.edueurjchem.comresearchgate.net The SN1 mechanism would involve the rate-determining ionization of the carbon-chlorine bond to form a carbocation intermediate (specifically, an acylium ion for chloroformates), followed by rapid reaction with the solvent. eurjchem.comcdnsciencepub.com
However, studies using the extended Grunwald-Winstein equation have provided strong evidence against a significant SN1 contribution to this compound solvolysis in most solvents. psu.edueurjchem.com The observed large sensitivity to changes in solvent nucleophilicity is inconsistent with a rate-determining unimolecular ionization process. psu.edueurjchem.com Although some studies on other chloroformates suggest superimposed SN1 pathways in highly ionizing fluoroalcohol mixtures, this compound appears to primarily follow the addition-elimination route even in these solvents. eurjchem.commdpi.com
Direct Displacement (SN2) Mechanism
A direct displacement (SN2) mechanism would involve a concerted attack of the nucleophile on the carbonyl carbon and departure of the chloride leaving group in a single step. While some early studies or discussions might have considered an associative SN2-type mechanism with a transition state resembling a tetrahedral intermediate, the prevailing evidence for this compound points towards the stepwise addition-elimination mechanism with a rate-determining addition step. psu.edukoreascience.krrsc.org The characteristics observed in kinetic studies, such as solvent isotope effects and activation parameters, are more consistent with the addition-elimination pathway involving a tetrahedral intermediate than a simple concerted SN2 displacement at the acyl carbon. psu.edursc.org
Kinetic Studies and Parameters
Kinetic studies of this compound solvolysis have been instrumental in elucidating its reaction mechanism. These studies typically involve measuring the specific rates of solvolysis in various solvents and analyzing the data using linear free energy relationships, such as the extended Grunwald-Winstein equation. psu.edunih.govrsc.orgeurjchem.comkoreascience.krnih.govresearchgate.netmdpi.com
The extended Grunwald-Winstein equation (Equation 1) correlates the specific rate of solvolysis () in a given solvent with the rate in a standard solvent (), the solvent nucleophilicity (), and the solvent ionizing power (). psu.edueurjchem.com
(Equation 1) eurjchem.com
In this equation, represents the sensitivity to changes in solvent nucleophilicity, represents the sensitivity to changes in solvent ionizing power, and is a constant. eurjchem.com
For this compound, analyses using the extended Grunwald-Winstein equation in a wide variety of solvents have consistently yielded a large value (around 1.6-1.7) and a moderate value (around 0.5-0.6). psu.edursc.orgeurjchem.commdpi.comnih.govresearchgate.netmdpi.comrsc.org These values are considered characteristic of a mechanism involving rate-determining nucleophilic attack at an acyl carbon within an addition-elimination pathway. psu.edueurjchem.commdpi.combeilstein-journals.org The large value indicates a high sensitivity to solvent nucleophilicity, which is expected when the addition step is rate-determining. psu.edueurjchem.com
For example, a correlation of the specific rates of solvolysis of this compound in 21 solvents using the extended Grunwald-Winstein equation yielded and values of 1.68 ± 0.10 and 0.57 ± 0.06, respectively. psu.edursc.orgrsc.org These values are considered representative for chloroformate esters following an addition-elimination pathway with rate-determining addition. psu.edursc.org
Studies have also examined the effect of substituents on the phenyl ring on the solvolysis rates, utilizing Hammett plots to assess the electronic sensitivity of the reaction center. psu.edursc.orgrsc.org
Activation parameters, such as enthalpy of activation () and entropy of activation (), have also been determined for this compound solvolysis. rsc.orgrsc.org Large negative entropies of activation are typically observed for the solvolysis of this compound and its substituted derivatives, which is indicative of an associative mechanism with a more ordered transition state compared to the reactants, consistent with the rate-determining addition step of the addition-elimination mechanism. psu.edursc.org
Kinetic Isotope Effects
Kinetic isotope effects (KIEs) provide valuable insights into the transition state structure and the nature of bond breaking and formation during a reaction. Solvent kinetic isotope effects, particularly the ratio of solvolysis rates in water and deuterium (B1214612) oxide () or methanol (B129727) and methanol-d (B46061) (), have been studied for this compound. psu.edursc.orgmdpi.commdpi.com
For this compound, solvent isotope effects () in the range of 1.79 to 2.24 have been reported. psu.edu These values are within the range predicted for a bimolecular solvolysis that involves general-base catalysis by the solvent. psu.edu The solvent isotope effect for the methanolysis of substituted phenyl chloroformates () has been observed to be around 2.3-2.5, which also supports a bimolecular attack involving general-base catalysis. psu.edursc.orgmdpi.com
Inverse secondary kinetic isotope effects have also been observed in studies involving deuterated nucleophiles, further supporting an associative transition state. rsc.org
Activation Parameters
Studies involving activation parameters, such as enthalpy () and entropy () of activation, provide crucial information about the transition state of a reaction. For the hydrolysis of this compound, kinetic isotope effects and activation parameters suggest that nucleophilic catalysis by species like acetate (B1210297) ion and pyridine (B92270) is operative. rsc.orgrsc.org Large negative values for the entropies of activation have been observed, which is consistent with a mechanism involving a high degree of participation by the solvent in the rate-determining step, as expected for the addition step of an addition-elimination pathway. psu.edu
Influence of Solvent Polarity and Added Salts
The polarity of the solvent and the presence of added salts can significantly influence reaction rates and mechanisms. For the hydrolysis of this compound, the effect of solvent polarity and added salts indicates limited charge separation in the transition state. rsc.orgrsc.org
Studies on the effect of added salts have shown instructive results. mdpi.com The addition of sodium perchlorate (B79767) leads to modest rate increases, suggesting a positive salt effect. mdpi.com Conversely, the addition of sodium chloride results in a reduced rate, which is indicative of common-ion return, implying the involvement of free carbocations. mdpi.com The addition of azide (B81097) ion leads to decreased acid production and the formation of products resulting from azide attack. mdpi.com
Micellar aggregates can also influence the spontaneous hydrolysis of this compound. researchgate.net The reaction is strongly inhibited by the presence of micelles, and this effect can be quantitatively analyzed using the pseudophase model to determine the binding constant of the substrate to the micelles and the rate constant in the micellar pseudophase. researchgate.net The difference between the rate constant in water and that in the presence of micellized surfactant is explained in terms of the reaction mechanism and the properties of the micellar microenvironment. researchgate.net
Grunwald-Winstein Equation Analysis
The extended Grunwald-Winstein equation (Equation 1) is a powerful tool for analyzing the effect of solvent variation on reaction rates and elucidating solvolytic mechanisms. psu.edueurjchem.commdpi.org
log (k/k₀) = lN + mY + c (Equation 1) eurjchem.commdpi.org
In this equation, k is the specific rate of solvolysis in a given solvent, k₀ is the specific rate in a standard solvent (commonly 80% ethanol), l represents the sensitivity to changes in solvent nucleophilicity (N), m represents the sensitivity to changes in solvent ionizing power (Y), and c is a constant term. eurjchem.commdpi.org
The specific rates of solvolysis of this compound in a wide variety of solvents can be well correlated using the extended Grunwald-Winstein equation. psu.edumdpi.orgresearchgate.net This analysis incorporates the NT solvent nucleophilicity scale and the YCl solvent ionizing power scale. psu.edumdpi.orgresearchgate.net
The analysis of this compound solvolysis using the extended Grunwald-Winstein equation has consistently shown a high sensitivity to changes in solvent nucleophilicity (l value) and a moderate sensitivity to changes in solvent ionizing power (m value). psu.edumdpi.comresearchgate.netnih.govnih.govmdpi.com These sensitivity values are considered typical for solvent attack at an sp² hybridized carbonyl carbon involving the rate-determining formation of a tetrahedral intermediate, characteristic of an addition-elimination mechanism with the addition step being rate-determining. psu.edumdpi.commdpi.comnih.gov
Solvent Nucleophilicity Scale (NT)
The NT scale quantifies the nucleophilicity of a solvent. psu.edumdpi.org For this compound solvolysis, a very large sensitivity to changes in the NT value (l value of approximately 1.66 - 1.68) is observed. psu.edumdpi.commdpi.orgresearchgate.netnih.govnih.govmdpi.comresearchgate.netrsc.org This large l value strongly suggests a pronounced involvement of the solvent as a nucleophile in the rate-determining step, supporting the first step of an addition-elimination mechanism being rate-determining. psu.edunih.gov
Solvent Ionizing Power Scale (YCl)
The YCl scale measures the ionizing power of a solvent, typically based on the solvolysis of 1-adamantyl chloride. psu.edumdpi.org this compound solvolysis exhibits a moderate sensitivity to changes in the YCl value (m value of approximately 0.56 - 0.57). psu.edumdpi.commdpi.orgresearchgate.netnih.govnih.govmdpi.comrsc.org This moderate m value, coupled with the high l value, is consistent with a transition state where bond formation (nucleophilic attack) is more advanced than bond breaking (departure of the chloride ion). mdpi.com
Hammett Plots and Substituent Effects
Hammett plots are used to study the effect of substituents on the reaction rates of aromatic compounds. libretexts.orgwikipedia.org For substituted phenyl chloroformates, both spontaneous and base-catalyzed hydrolyses fit a Hammett plot. rsc.orgrsc.org
Studies on substituted phenyl chloroformates have shown that electron-withdrawing substituents generally increase the reaction rate, while electron-donating substituents decrease it. rsc.orglibretexts.org However, deviations from linearity in Hammett plots, particularly for strong electron-donating groups like p-methoxy, have been observed in some studies, which could be interpreted in terms of a change in mechanism or the need for appropriate substituent constants (e.g., σ⁰ values). psu.edu The sensitivity of the reaction to substituent effects is consistent with the mechanism involving the addition step of an addition-elimination pathway being rate-determining. mdpi.com
Base-Catalyzed Reactions
This compound undergoes base-catalyzed reactions, such as hydrolysis. Studies have shown that species like acetate ion and pyridine can act as nucleophilic catalysts in the hydrolysis of this compound. rsc.orgrsc.org The kinetics of these base-catalyzed reactions can also be analyzed using Hammett plots, and the effect of solvent polarity and added salts in these reactions further supports specific transition state characteristics. rsc.orgrsc.org The importance of general-base catalysis in the solvolyses of aryl chloroformates is also indicated by large kinetic solvent isotope effects in methanol and water. nih.govnih.govmdpi.comresearchgate.net
Data Table: Grunwald-Winstein Parameters for this compound Solvolysis
| Parameter | Value (approx.) | Standard Error (approx.) | Basis |
| l | 1.66 - 1.68 | 0.06 - 0.10 | Sensitivity to solvent nucleophilicity |
| m | 0.56 - 0.57 | 0.04 - 0.06 | Sensitivity to solvent ionizing power |
Note: This table presents approximate values derived from multiple studies. Interactive features, such as sorting or filtering, would enhance data exploration in a digital format.
Data Table: Kinetic Solvent Isotope Effects (KSIE) for this compound
| Solvent System | KSIE (ksolvent/kdeuterated solvent) (approx.) |
| Water | 1.79 |
| Methanol | 2.3 - 2.5 |
Note: These are approximate KSIE values reported for this compound. Interactive features could allow for comparison across different solvent systems.
Nucleophilic Catalysis (e.g., Acetate Ion, Pyridine)
Studies have shown that the hydrolysis of this compound can be catalyzed by nucleophiles such as acetate ion (PubChem CID 175) and pyridine (PubChem CID 1049). wikipedia.orgfishersci.cafishersci.ptfishersci.fi These catalysts participate in the reaction by attacking the carbonyl carbon of this compound, forming a reactive intermediate that subsequently undergoes hydrolysis.
Kinetic investigations have provided insights into the catalytic efficiency and mechanism. For instance, the acetate-catalyzed hydrolysis of this compound exhibits a specific rate constant. fishersci.fi Research indicates that both spontaneous and pyridine-catalyzed hydrolyses of substituted phenyl chloroformates fit a Hammett plot, suggesting insights into the electronic effects of substituents on the reaction rate. fishersci.cafishersci.pt The effect of solvent polarity and added salt on the hydrolysis suggests limited charge separation in the transition state. fishersci.cafishersci.pt The aminolysis of this compound with pyridines in acetonitrile (B52724) is proposed to proceed via a stepwise mechanism involving the rate-limiting formation of a tetrahedral intermediate. nih.gov
Micellar Medium Effects on Hydrolysis
Micellar solutions, formed by the aggregation of surfactants in a solvent, can significantly impact the rate of this compound hydrolysis. These effects are attributed to the partitioning of the substrate into the micellar pseudophase and the unique microenvironment provided by the micelles. wikipedia.orgfishersci.fipollinatorhub.eucarbon-dioxide-properties.com
The spontaneous hydrolysis of this compound has been investigated in various types of micellar solutions, including those formed by ionic (cationic and anionic), zwitterionic, nonionic, and mixed surfactants. wikipedia.orgfishersci.fipollinatorhub.eufishersci.co.ukresearchgate.netnih.gov Examples of surfactants studied include tetradecyltrimethylammonium bromide (PubChem CID 14250, a cationic surfactant), sodium dodecyl sulfate (B86663) (PubChem CID 3423265, an anionic surfactant), tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (PubChem CID 84705, a zwitterionic surfactant), and tricosaoxyethylene glycol ether (PubChem CID 2724258, a nonionic surfactant). pollinatorhub.eufishersci.co.uk
In many cases, increasing the surfactant concentration leads to a decrease in the reaction rate. fishersci.fipollinatorhub.eu This effect can be quantitatively explained by considering the distribution of this compound between the aqueous and micellar pseudophases and the first-order rate constants in each phase. fishersci.fi The charge of the micelles plays a role in influencing the reaction rate, but it is not the sole factor. wikipedia.orgfishersci.fi
Studies in mixed micellar systems have also been conducted, showing that the catalytic profile can be influenced by the composition of the mixed micelles. wikipedia.org
One of the factors contributing to the micellar medium effects on hydrolysis is the characteristics of the water in the micellar interface region. The depletion of water in this region, as well as its properties differing from bulk water, can influence the reactivity of the substrate. wikipedia.orgfishersci.fipollinatorhub.euwikipedia.org This reduced water content and altered polarity within the micellar interface can lead to observed changes in the hydrolysis rate. fishersci.fi
Gas-Phase Elimination Mechanisms
In the gas phase, this compound undergoes unimolecular elimination reactions at elevated temperatures, leading to the formation of different products through competing pathways. nih.govfishersci.befishersci.ca These reactions are typically homogeneous and follow first-order kinetics. nih.govfishersci.be
Decarboxylation Pathway
One of the primary gas-phase elimination pathways for this compound is decarboxylation, which yields chlorobenzene (B131634) (PubChem CID 7964) and carbon dioxide (PubChem CID 280). nih.govfishersci.befishersci.ca The mechanism proposed for this process involves an intramolecular nucleophilic displacement of the chlorine atom through a semipolar, concerted four-membered cyclic transition state structure. nih.govfishersci.be
The kinetics of this decarboxylation have been studied, and the rate coefficient can be expressed by the Arrhenius equation. For the formation of chlorobenzene from this compound, the Arrhenius parameters determined in the temperature range of 440–480 °C and pressure range of 60–110 Torr are: log k = (14.85 ± 0.38) – (260.4 ± 5.4) kJ mol⁻¹ / (2.303 RT)⁻¹ nih.govfishersci.befishersci.ca
Decarbonylation and Chlorine Atom Migration
Another competing gas-phase elimination pathway is decarbonylation, which results in the formation of 2-chlorophenol (B165306) (PubChem CID 7245) and carbon monoxide (PubChem CID 281). nih.govfishersci.befishersci.ca This pathway involves an unusual migration of the chlorine atom to the aromatic ring. nih.govfishersci.be The proposed mechanism proceeds through a semipolar, concerted five-membered cyclic transition state type of mechanism. nih.govfishersci.be
The kinetics of the decarbonylation pathway have also been investigated. For the formation of 2-chlorophenol from this compound under the same conditions (440–480 °C, 60–110 Torr), the Arrhenius parameters are: log k = (12.76 ± 0.40) – (237.4 ± 5.6) kJ mol⁻¹ / (2.303 RT)⁻¹ nih.govfishersci.befishersci.ca
The bond polarization of the C-Cl bond is considered to be the rate-determining step in these gas-phase elimination reactions. nih.govfishersci.be
Gas-Phase Elimination Kinetics of this compound
| Product | Pathway | Temperature Range (°C) | Pressure Range (Torr) | Arrhenius Equation (log k) |
| Chlorobenzene | Decarboxylation | 440–480 | 60–110 | (14.85 ± 0.38) – (260.4 ± 5.4) kJ mol⁻¹ / (2.303 RT)⁻¹ |
| 2-Chlorophenol | Decarbonylation | 440–480 | 60–110 | (12.76 ± 0.40) – (237.4 ± 5.6) kJ mol⁻¹ / (2.303 RT)⁻¹ |
Applications of Phenyl Chloroformate in Advanced Organic Synthesis
Protecting Group Chemistry for Amines
Phenyl chloroformate and its derivatives are fundamental reagents in the protection of amine functionalities in organic synthesis, particularly in the complex multi-step synthesis of peptides and other nitrogen-containing compounds. wikidot.com The protection is achieved by converting the nucleophilic amine into a less reactive carbamate (B1207046). masterorganicchemistry.com This transformation prevents the amine from participating in undesired reactions while other parts of the molecule are being modified. quimicaorganica.org
The phenyloxycarbonyl (Phoc) group, installed using this compound, serves as an effective protecting group for amines. nih.gov The choice of a specific chloroformate-based protecting group depends on the stability required and the conditions under which it needs to be removed. wikidot.com For instance, the benzyloxycarbonyl (Cbz) group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis, making it orthogonal to other protecting groups like Boc (acid-labile) and Fmoc (base-labile). wikidot.commasterorganicchemistry.com This orthogonality is crucial in complex syntheses where sequential deprotection of different functional groups is necessary. masterorganicchemistry.com
The general reaction for the protection of an amine with a chloroformate is as follows:
R-NH₂ + ClCOOR' → R-NHCOOR' + HCl
This reaction is typically performed under Schotten-Baumann conditions, which involve an aqueous base to neutralize the liberated HCl. wikidot.com
Production of Isocyanates and Polyurethanes
This compound plays a role in the non-phosgene route to isocyanate production. Isocyanates are key monomers in the production of polyurethanes. nih.gov The traditional method for isocyanate synthesis involves the use of highly toxic phosgene (B1210022). nih.gov Alternative, safer methods are therefore of great interest. One such method involves the thermal decomposition of carbamates, which can be synthesized from amines and chloroformates. nih.gov
For example, phenyl isocyanate can be produced through the thermal decomposition of a precursor N-phenyl carbamate. researchgate.net While the direct synthesis of isocyanates from this compound is not the primary route, the underlying chemistry of carbamate formation is a critical step in these non-phosgene pathways. nih.gov The carbamate intermediate is formed and then subjected to thermal cracking to yield the isocyanate and an alcohol. nih.gov
Polyurethanes are then formed by the reaction of these isocyanates with polyols. The versatility of the isocyanate and polyol components allows for the production of a wide range of polyurethane materials with diverse properties.
Conversion of Primary Amides to Nitriles
This compound provides a mild and efficient method for the conversion of primary amides to nitriles. semanticscholar.org This dehydration reaction is a valuable transformation in organic synthesis, as nitriles are important intermediates for the synthesis of various nitrogen-containing compounds, including carboxylic acids, amines, and heterocyclic compounds like imidazoles and triazoles. nih.gov
The reaction is typically carried out at room temperature using this compound in the presence of a base such as pyridine (B92270). This method is applicable to a wide range of primary amides, including aromatic, heterocyclic, and aliphatic carboxamides, and proceeds in high yields (typically 82-95%). A key advantage of this protocol is its chemoselectivity; for instance, α,β-unsaturated amides can be converted to the corresponding nitriles without isomerization of the double bond.
The proposed mechanism involves the activation of the amide oxygen by this compound, followed by elimination to form the nitrile. Compared to other methods for amide dehydration, the use of this compound is advantageous due to the mild reaction conditions, high yields, simple work-up procedure, and the ready availability and ease of handling of the reagent. semanticscholar.org
The following table provides examples of the conversion of primary amides to nitriles using this compound and pyridine:
| Primary Amide | Product Nitrile | Yield (%) |
| Benzamide | Benzonitrile | 95 |
| 4-Chlorobenzamide | 4-Chlorobenzonitrile | 92 |
| 4-Methoxybenzamide | 4-Methoxybenzonitrile | 94 |
| 2-Phenylacetamide | 2-Phenylacetonitrile | 88 |
| Cinnamamide | Cinnamonitrile | 90 |
Yields are for pure isolated products as reported in the literature.
Mild and General Synthetic Methods
This compound has been identified as a highly effective reagent for functional group transformations under mild conditions, avoiding the need for harsh dehydrating agents or expensive reagents. nih.gov One prominent example is the facile conversion of primary amides into nitriles. This transformation is conducted at room temperature using this compound in the presence of pyridine. The process is simple, convenient, and can be performed on a large scale under neutral conditions. The reaction proceeds efficiently in high yields, typically ranging from 82-95%, after a straightforward work-up involving extraction and column chromatography. This method stands in contrast to many others that are limited to specific types of amides or require special preparation and tedious work-up procedures. nih.gov
The general applicability of this method is demonstrated by its successful use with a variety of primary aromatic, heterocyclic, and aliphatic carboxamides. The reaction is not only efficient but also generally high-yielding, as highlighted in the table below.
Table 1: Conversion of Primary Amides to Nitriles using this compound
| Entry | Substrate (Primary Amide) | Product (Nitrile) | Yield (%) |
|---|---|---|---|
| 1 | 2,4-Dimethoxybenzamide | 2,4-Dimethoxybenzonitrile | 95 |
| 2 | 4-Methoxybenzamide | 4-Methoxybenzonitrile | 92 |
| 3 | 2-Chlorobenzamide | 2-Chlorobenzonitrile | 90 |
| 4 | 4-Chlorobenzamide | 4-Chlorobenzonitrile | 94 |
| 5 | 4-Nitrobenzamide | 4-Nitrobenzonitrile | 92 |
| 6 | Cinnamamide | Cinnamonitrile | 88 |
| 7 | Phenylacetamide | Phenylacetonitrile | 85 |
| 8 | Nicotinamide | 3-Cyanopyridine | 82 |
Data sourced from research on the preparation of nitriles from primary amides.
Chemoselectivity and Functional Group Tolerance
A significant advantage of using this compound in the synthesis of nitriles from primary amides is its high degree of chemoselectivity. The reaction conditions are mild enough to tolerate various functional groups within the substrate molecules. For instance, the conversion of α,β-unsaturated cinnamamide to cinnamonitrile proceeds efficiently without causing isomerization of the olefin, demonstrating the reagent's selectivity.
In a different context, when used as a phosgene substitute for nucleophilic substitutions on alcohols, this compound shows tolerance for a variety of functional groups, including acid-labile moieties such as tert-butyl esters and acetals.
Synthesis of Urea Compounds
This compound is a widely used and invaluable reagent for the synthesis of N,N'-unsymmetrical ureas. sigmaaldrich.com As an inexpensive, readily available, and easily handled substitute for phosgene, it is well-suited for large-scale synthesis. sigmaaldrich.com The process is typically a one-pot procedure that involves two main steps. sigmaaldrich.com
First, an amine is reacted with this compound, often in a solvent like tetrahydrofuran (THF), to produce an intermediate phenyl carbamate. sigmaaldrich.com Subsequently, a second, different amine is added to the reaction mixture, which then reacts with the carbamate intermediate to form the final unsymmetrical urea. sigmaaldrich.com The order of addition is crucial; adding the first amine to the this compound before the addition of a base like triethylamine helps to eliminate the formation of symmetrical urea byproducts. sigmaaldrich.com The reaction of the carbamate with the second amine may require heating to reflux to achieve nearly quantitative conversion. sigmaaldrich.com This method has been successfully used for the large-scale preparation of various unsymmetrical ureas. sigmaaldrich.comsigmaaldrich.com
Lewis Base Catalysis in Nucleophilic Substitutions
Recent advancements have highlighted the role of Lewis base catalysis in activating alcohols with chloroformates for nucleophilic substitutions (SN). These catalytic methods are pivotal in promoting transformations that are otherwise kinetically slow or thermodynamically unfavorable.
As a Safer Phosgene Substitute for C-Cl and C-Br Bond Formation
Phosgene is a fundamental, inexpensive acid chloride used to promote nucleophilic substitutions, but it is also a highly toxic gas. This compound has been identified as an inherently safer substitute for phosgene in the SN-type formation of C-Cl and C-Br bonds from alcohols. This application allows for the conversion of primary, secondary, and tertiary benzylic, allylic, and aliphatic alcohols into the corresponding haloalkanes. A key advantage of this system is that the phenol (B47542) byproduct can be isolated, making it feasible to recycle it back to this compound on a technical scale by reacting it with inexpensive phosgene. A comparative study has demonstrated that this compound is superior to phosgene and other substitutes for these transformations.
Catalyst Development (e.g., 1-formylpyrrolidine (B1209714), diethylcyclopropenone)
The successful use of this compound as a phosgene substitute for haloalkane generation is critically dependent on the use of specific Lewis base catalysts. The application of catalysts such as 1-formylpyrrolidine (FPyr) and diethylcyclopropenone (DEC) has been shown to be pivotal. These catalysts are essential for shifting the chemoselectivity of the reaction in favor of generating the desired haloalkane product.
C(sp³)-H Functionalization Reactions
The functionalization of C(sp³)–H bonds is a significant area of modern organic synthesis that allows for the direct modification of otherwise inert bonds, streamlining the synthesis of complex molecules. These reactions often employ transition-metal catalysts, such as palladium or cobalt, in combination with directing groups to achieve site-selectivity. While this compound is a versatile reagent in many areas of organic synthesis, its direct role or application in C(sp³)–H functionalization reactions is not documented in the researched literature.
Ni-Photoredox Catalysis
A significant advancement in C-C bond formation involves the use of dual nickel and photoredox catalysis for the functionalization of unactivated aliphatic C-H bonds. nih.gov This methodology enables the direct cross-coupling between C(sp³)-H bonds and chloroformates, offering a powerful alternative to multi-step synthetic sequences. nih.gov The reaction is hypothesized to proceed through a catalytic cycle where a Ni(0) complex undergoes oxidative addition to the chloroformate. nih.gov Concurrently, a photoredox catalyst facilitates the process, which involves the generation of a chlorine radical responsible for hydrogen atom abstraction from the alkane. nih.govnih.gov
This strategy allows for the modular installation of valuable chemical moieties from simple hydrocarbon feedstocks. nih.gov Research has demonstrated that derivatives of this compound, such as p-fluoro and p-methoxy this compound, are effective coupling partners in the C-H functionalization of substrates like cyclooctane. nih.gov The reaction proceeds under mild conditions, typically requiring the alkane as the limiting reagent, which enhances its applicability in complex molecule synthesis. nih.gov
Formation of Carbonyl Derivatives
This compound is a key reagent for synthesizing a variety of carbonyl derivatives. Chloroformates, in general, are reactive compounds that serve as precursors to esters, carbamates, and carbonates. sanjaychemindia.comwikipedia.org
The aforementioned Ni-photoredox-catalyzed C(sp³)-H functionalization provides a direct route to ester derivatives from unactivated alkanes. nih.gov This transformation is highly valuable as it converts simple hydrocarbons into more versatile carbonyl compounds. nih.gov
Beyond this, this compound reacts with amines to form carbamates and with alcohols to yield carbonate esters. wikipedia.org It also serves as a precursor for mixed anhydrides, which are particularly useful in peptide coupling reactions. sanjaychemindia.com Furthermore, it has been used in the synthesis of polymers such as poly(2-(phenoxycarbonyloxy)ethyl methacrylate) and phenyl-(4-vinylphenyl) carbonate. sanjaychemindia.com
Synthesis of Formamidines
An unexpected and efficient route for the synthesis of N,N-dialkyl formamidines has been developed utilizing this compound in conjunction with N,N-dialkyl formamides. core.ac.ukresearchgate.net This method provides a valuable alternative to traditional methods that often require coupling agents like POCl₃ or the use of pre-formed Vilsmeier reagents. core.ac.uk
The reaction is proposed to proceed through the formation of a reactive iminium salt intermediate generated from N,N-dimethylformamide (DMF) and this compound. This intermediate then readily reacts with a primary or secondary amine to yield the corresponding formamidine. core.ac.uk The process is characterized by its mild conditions, short reaction times, and broad substrate generality. core.ac.uk
Studies have shown that this compound is a superior reagent for this transformation compared to other chloroformates like ethyl chloroformate, which gives poor yields. core.ac.uk The reaction is generally carried out by adding this compound to the N,N-dialkyl formamide, followed by the introduction of the amine substrate. core.ac.ukresearchgate.net
The scope of the reaction has been demonstrated with various amine substrates, as detailed in the table below.
Table 1. Synthesis of Various Formamidines Using this compound
| Amine Substrate | Product | Yield (%) |
|---|---|---|
| 6-Chloro-2-aminopyrazine | N'-(6-Chloropyrazin-2-yl)-N,N-dimethylformimidamide | 94 |
| 3-Aminopyridine | N,N-Dimethyl-N'-pyridin-3-ylformimidamide | 85 |
| Aniline | N,N-Dimethyl-N'-phenylformimidamide | 96 |
| 4-Methoxyaniline | N'-(4-Methoxyphenyl)-N,N-dimethylformimidamide | 95 |
| 4-Nitroaniline | N,N-Dimethyl-N'-(4-nitrophenyl)formimidamide | 96 |
| Benzylamine | N'-Benzyl-N,N-dimethylformimidamide | 92 |
This table is generated based on data reported in the cited literature. core.ac.uk
Derivatives and Their Synthetic Applications
Synthesis of Substituted Phenyl Chloroformates
A safe and efficient method for preparing nitro-, dinitro-, and trinitrophenyl chloroformates has been developed. researchgate.net This synthesis involves the reaction of the corresponding nitrophenols with a chloroformylating agent. The resulting substituted phenyl chloroformates are important intermediates in the synthesis of various compounds.
Below is a data table summarizing the synthesis of substituted phenyl chloroformates:
| Starting Material | Product |
|---|---|
| Nitrophenol | Nitrophenyl Chloroformate |
| Dinitrophenol | Dinitrothis compound |
Carbamate (B1207046) Derivatives in Medicinal Chemistry
Carbamates are a significant class of organic compounds that are widely used in drug design and medicinal chemistry. nih.govacs.org The carbamate group can act as a stable substitute for amide bonds in peptidomimetics, enhancing metabolic stability. nih.gov this compound and its derivatives, such as p-nitrothis compound, are frequently used to synthesize carbamates by reacting with amines. nih.govacs.org This reaction provides a straightforward method for introducing the carbamate functionality into a molecule. For instance, carbamate derivatives of 4-amino-1,2,4-triazoles have been synthesized in good to excellent yields using this compound. niscpr.res.in The resulting carbamates often exhibit a range of biological activities. The use of p-nitrothis compound allows for the formation of activated carbonates, which are effective alkoxycarbonylating reagents for amines. nih.govacs.org
Polymers and Resins
This compound plays a role in the synthesis of various polymers and resins due to its ability to react with difunctional monomers to form polymer chains.
Polycarbonates are a class of thermoplastics known for their strength and transparency. essentialchemicalindustry.org One method for their synthesis involves the reaction of a bisphenol, such as bisphenol A, with a phosgene (B1210022) equivalent. essentialchemicalindustry.orguwb.edu.pl While direct use of phosgene is hazardous, this compound can serve as a precursor to diphenyl carbonate through reaction with phenol (B47542). uwb.edu.pl Diphenyl carbonate is then used in a melt-polycondensation reaction with bisphenol A to produce polycarbonate, with phenol as a recyclable byproduct. essentialchemicalindustry.orggoogle.commdpi.com This transesterification process avoids the direct handling of highly toxic phosgene. uwb.edu.pl
The incorporation of silicon and germanium into polymer backbones can impart unique properties. While direct synthesis routes for silicon- and germanium-containing polyurethanes and polycarbonates using this compound are not extensively detailed in the provided context, the fundamental reactions for forming urethanes and carbonates suggest its potential applicability. For instance, the synthesis of silicon-containing polyurethanes has been achieved through interfacial polycondensation and polyaddition reactions. amanote.comamanote.com Similarly, the synthesis of 3-aminopropyl germanes provides precursors that could potentially react with chloroformates to form germanium-containing polymers. elsevierpure.com
Hemicellulose Phenyl Carbonate for Biomass Conversion
Hemicellulose, a major component of lignocellulosic biomass, is a valuable renewable resource for the production of fuels and chemicals. nih.govnih.gov The conversion of hemicellulose often involves its breakdown into simpler sugars. nih.gov While the direct synthesis of hemicellulose phenyl carbonate is not explicitly described, the chemical modification of hemicellulose is a key strategy in biomass valorization. Such modifications could potentially facilitate its conversion into valuable bioproducts. rsc.orgusda.gov
Synthesis of Lenvatinib and its Salts
This compound is a key reagent in some synthetic routes to the anticancer drug Lenvatinib. googleapis.comjustia.com In these processes, 4-amino-3-chloro-phenol is reacted with this compound to form a phenyl carbamate intermediate. googleapis.comjustia.com This intermediate is then reacted with cyclopropylamine to yield a urea derivative, which is a crucial fragment of the Lenvatinib molecule. googleapis.comjustia.com An alternative approach utilizes 4-nitrothis compound to prepare 4-nitrophenyl cyclopropylcarbamate, which then reacts with another key intermediate to form Lenvatinib. chemicalpapers.com These methods highlight the importance of this compound and its derivatives in the synthesis of complex pharmaceutical compounds.
Analytical Methodologies and Characterization in Research
Spectroscopic Analysis (e.g., FT-IR, NMR Spectroscopy including 1H, 13C, 29Si)
Spectroscopic methods are fundamental in confirming the structure and identifying functional groups within phenyl chloroformate and related compounds. Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify characteristic vibrational modes. The infrared spectrum of this compound is available in databases, showing distinct absorption bands corresponding to its functional groups, such as the carbonyl group (C=O) and the aromatic ring. nist.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ²⁹Si NMR, is extensively used for detailed structural elucidation. While specific NMR data for this compound itself were not extensively detailed in the search results, studies on related bis(this compound) compounds containing silicon or germanium have provided insights into the application of these techniques. For instance, the characterization of 4,4′-(dimethylsilylene)bis(this compound) and other silarylene or germarylene bis(chloroformates) involved FT-IR, ¹H, ¹³C, and ²⁹Si NMR spectroscopy. researchgate.net, tandfonline.com These studies report chemical shifts in the ¹H and ¹³C NMR spectra that are in agreement with the proposed structures, indicating the presence of aromatic and aliphatic protons and carbons, as well as the carbonyl carbon of the chloroformate group. tandfonline.com ²⁹Si NMR spectroscopy is specifically applied to compounds containing silicon, providing signals characteristic of the silicon environment within the molecule. researchgate.net, tandfonline.com, rsc.org, rsc.org
Elemental Analysis
Elemental analysis is a quantitative technique used to determine the percentage of each element present in a compound, such as carbon, hydrogen, chlorine, and oxygen in this compound. This analysis is crucial for confirming the purity and elemental composition of synthesized or studied this compound samples. Research involving the synthesis and characterization of this compound derivatives, such as bis(this compound) compounds, routinely employs elemental analysis to validate their molecular formula and purity. researchgate.net, tandfonline.com, rsc.org, researchgate.net The results obtained from elemental analysis are compared with the calculated theoretical percentages based on the molecular formula to assess the compound's purity. rsc.org
Chromatographic Techniques for Derivatization
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely used in conjunction with derivatization for the analysis of various compounds. While this compound itself can be an analyte, chloroformates, including 9-fluorenylmethyl chloroformate (FMOC-Cl), are frequently used as pre-column derivatization reagents to enhance the detectability of compounds like amino acids in HPLC analysis. nih.gov, nih.gov, researchgate.net, libretexts.org Derivatization chemically modifies the analyte to possess properties, such as increased UV absorption or fluorescence, that are suitable for detection by HPLC. researchgate.net, libretexts.org
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that, when coupled with appropriate detection methods, allows for the identification and quantification of components in a mixture. nih.gov, drdo.gov.in In the context of derivatization, analytes are reacted with a derivatizing agent, such as a chloroformate, before being injected into the HPLC system. nih.gov, researchgate.net The resulting derivatives are then separated based on their interaction with the stationary phase and the mobile phase, and detected, commonly using UV-Visible or fluorescence detectors. researchgate.net, libretexts.org Studies have compared different derivatization methods for HPLC analysis of amino acids, including those using chloroformates like FMOC-Cl. nih.gov, nih.gov These studies evaluate factors such as sensitivity, reproducibility, and matrix effects. nih.gov
Mass Spectrometry (e.g., ESI-MS, Imaging Photoelectron Photoion Coincidence Spectroscopy)
Mass spectrometry provides information about the mass-to-charge ratio of ions, which is essential for identifying compounds and studying their fragmentation patterns. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique often used for analyzing polar compounds. ESI-MS has been employed in research involving reactions where this compound is a reagent or product. researchgate.net
More advanced mass spectrometric techniques, such as Imaging Photoelectron Photoion Coincidence Spectroscopy (iPEPICO), have been utilized to explore the ionization and dissociative ionization of this compound and similar molecules. researchgate.net, nih.gov, psi.ch iPEPICO allows for the study of the fragmentation pathways of ionized molecules as a function of their internal energy. Research using iPEPICO on this compound (PCF) has investigated its dissociation following ionization, revealing competing fragmentation channels, including the loss of CO, Cl, and CO₂. researchgate.net The threshold photoelectron spectra of this compound have been acquired to determine ionization energies and understand the energetic landscape of its ions. researchgate.net, nih.gov The NIST WebBook also provides electron ionization mass spectral data for this compound, showing characteristic fragment ions. nist.gov
Titration Analysis
Titration analysis is a quantitative chemical analysis technique used to determine the concentration or purity of a substance by reacting it with a solution of known concentration. For this compound, titration can be used to assess its purity, often in conjunction with other methods like gas chromatography (GC). vwr.com, vwr.com Certificates of analysis for this compound may report purity determined by methods including titration. vwr.com
Titration has also been applied in studies investigating the reaction kinetics of this compound, such as its solvolysis rates in various solvents. researchgate.net, psu.edu By monitoring the consumption of this compound or the formation of a product over time using titration, researchers can determine the reaction rate and gain insights into the reaction mechanism. researchgate.net, psu.edu Studies have used titration techniques to accumulate solvolytic data for this compound in various organic mixtures. researchgate.net, psu.edu
Environmental and Safety Considerations in Academic Research
Waste Disposal Procedures
Proper disposal of waste generated from reactions involving phenyl chloroformate is essential for environmental safety justdial.com. This compound is classified as hazardous waste according to regulations like the Waste Catalogue Ordinance (AVV) dguv.de. If recycling is not possible, disposal must comply with national and local regulations dguv.de.
Regulatory Compliance
Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification fishersci.comfishersci.com. Regulatory compliance is a critical aspect of managing chemical waste in academic research. Dispose of contents and containers in accordance with local, regional, national, and international regulations enamine.net.
Neutralization Techniques
Specific agents may be required to safely neutralize this compound before disposal to minimize environmental impact justdial.com. This compound hydrolyzes readily in water cdhfinechemical.comsigmaaldrich.com. Contact with water or moist air may release toxic, corrosive, or flammable gases, and the reaction with water may generate significant heat nih.govnoaa.gov. Therefore, direct contact with water for neutralization should be avoided or carefully controlled. While general neutralization techniques for acidic or basic wastes exist, specific detailed neutralization procedures for this compound in an academic setting were not extensively described in the search results beyond general statements about needing specific agents justdial.combuffalo.edu. Contaminated absorptive materials may be treated by sodium bicarbonate powder followed by rinsing with water basf.com. It is imperative that personnel performing decontamination wear suitable personal protective equipment (PPE), including breathing protection, and avoid potential pressure buildup inside closed containers basf.com.
Professional Hazardous Waste Disposal Services
Offering surplus and non-recyclable solutions to a licensed disposal company is a recommended waste treatment method cdhfinechemical.com. Contacting a licensed professional waste disposal service is crucial for the proper and compliant disposal of hazardous materials like this compound enamine.net. These services are equipped to handle, transport, and dispose of hazardous waste according to all applicable regulations.
Process Safety in Large-Scale Production
Process safety in large-scale production of chemicals like this compound is paramount due to the hazardous nature of the materials involved, such as phenol (B47542) and chloroformic acid justdial.com. Implementing appropriate safety protocols, utilizing personal protective equipment, and implementing fume extraction systems are essential to protect workers and the environment justdial.com.
Solvent Selection for Safety (e.g., N-methylpyrrolidone)
The choice of solvent for reactions involving this compound is a critical safety consideration in academic research. This compound is a corrosive liquid that is fatal if inhaled and toxic if swallowed, and causes severe skin burns and eye damage. It is also a combustible liquid and may cause an allergic skin reaction. amazonaws.comilo.orglobachemie.com It decomposes on heating and contact with water or moisture, producing toxic and corrosive fumes, including hydrogen chloride and phenol. ilo.org It reacts violently with acids, alcohols, amines, bases, oxidants, and metals. ilo.org
N-methyl-2-pyrrolidone (NMP) is a polar aprotic solvent known for its high solvency and low volatility. lyondellbasell.com It is miscible with water and many organic solvents. lyondellbasell.comwho.int While NMP possesses properties that make it a useful solvent in various chemical processes, including some reactions involving chloroformates or similar compounds, its selection requires careful evaluation due to its own safety profile. google.comcolab.wspatsnap.com
Research indicates that NMP can cause skin and eye irritation, and may cause respiratory irritation. greenfield.comchemius.net Of particular concern in academic research settings is the classification of NMP as a substance that may damage fertility or the unborn child. greenfield.comchemius.netnih.govunc.edu Due to these developmental toxicity concerns, NMP is subject to regulations in various regions. google.comnih.gov
While some synthetic procedures involving chloroformates or related compounds have explored or utilized NMP, there is also research demonstrating successful alternative solvent choices that avoid the use of NMP, particularly in large-scale production where safety risks are amplified. google.compatsnap.com For instance, acetonitrile (B52724) has been used as a solvent in reactions involving this compound to form carbamates, offering a method performed in the absence of NMP. google.com This suggests that alternative, less hazardous solvents can sometimes be employed effectively, reducing the need for NMP with its associated risks.
When considering NMP as a solvent for reactions involving this compound in an academic laboratory, a thorough risk assessment is essential. This assessment should weigh the chemical reactivity and hazards of this compound against the safety profile of NMP and explore potentially safer alternative solvents. Appropriate control measures, including engineering controls (such as fume hoods), administrative controls, and personal protective equipment (PPE), must be rigorously implemented regardless of the solvent chosen, in accordance with laboratory safety protocols and chemical hygiene plans. unc.edufiu.eduprinceton.edumontclair.eduqu.edu.qa
Physico-Chemical Properties of N-methyl-2-pyrrolidone (NMP)
| Property | Value | Source |
| Physical State | Colorless to light-yellow liquid | ilo.org |
| Odor | Pungent / Mild amine-like / "Fishlike" | ilo.orglyondellbasell.comnih.gov |
| Molecular Weight | 99.13 g/mol | nih.gov |
| Boiling Point | 202°C (760 mm Hg) / 188-189°C | ilo.orglyondellbasell.com |
| Flash Point (SETA) | 199°F / 69°C c.c. | ilo.orglyondellbasell.comnih.gov |
| Density (20°C) | 1.026 - 1.028 g/cm³ | lyondellbasell.comchemius.net |
| Solubility in Water | Miscible | lyondellbasell.comwho.intchemius.net |
| Vapor Pressure (20°C) | <0.3 mm Hg / 0.29 hPa | lyondellbasell.comchemius.net |
Note: Values may vary slightly depending on the source and specific conditions.
Hazard Statements for N-methyl-2-pyrrolidone (NMP)
| Hazard Statement | Code(s) | Source |
| Causes skin irritation | H315 | greenfield.comchemius.net |
| Causes serious eye irritation | H319 | greenfield.comchemius.net |
| May cause respiratory irritation | H335 | greenfield.comchemius.net |
| May damage fertility or the unborn child | H360 / H360D | greenfield.comchemius.netnih.govunc.edu |
Note: This table is not exhaustive and provides a summary of key hazards relevant to solvent selection safety.
Table 1: Selected Properties and Hazards of this compound and N-methylpyrrolidone
| Compound | PubChem CID | Physical State (20°C) | Key Hazards |
| This compound | 1885-14-9 | Liquid | Fatal if inhaled, Toxic if swallowed, Causes severe skin burns and eye damage, Combustible liquid, May cause allergic skin reaction. amazonaws.comilo.orglobachemie.com |
| N-methylpyrrolidone | 13387 | Liquid | Causes skin and eye irritation, May cause respiratory irritation, May damage fertility or the unborn child. greenfield.comchemius.netnih.govunc.edu |
Future Research Directions and Emerging Applications
Development of Novel Catalytic Methods
The development of novel catalytic methods is a significant area of research for phenyl chloroformate. Traditional reactions involving chloroformates often require stoichiometric amounts of reagents and can produce substantial waste. peterhuylab.ded-nb.info Lewis base catalysis has emerged as a promising strategy to enable the activation of alcohols using this compound as a safer alternative to highly toxic phosgene (B1210022) for the formation of C-Cl and C-Br bonds. d-nb.inforesearchgate.net Catalysts such as 1-formylpyrrolidine (B1209714) (FPyr) and diethylcyclopropenone (DEC) have shown efficacy in promoting these transformations with high chemoselectivity. d-nb.inforesearchgate.net This catalytic approach allows for milder reaction conditions and improved waste balance compared to conventional methods that generate strongly acidic by-products like hydrogen chloride. peterhuylab.de Further research is needed to explore a wider range of catalysts, including organocatalysts and transition metal complexes, to broaden the scope of reactions catalyzed by this compound and enhance catalytic efficiency and turnover numbers.
Exploration of New Reaction Pathways
Exploring new reaction pathways involving this compound is crucial for expanding its synthetic utility. Studies on the solvolytic reactions of chloroformate esters, including this compound, provide insights into their reaction mechanisms, such as addition-elimination and ionization pathways, which are influenced by solvent properties. nih.govresearchgate.netcdnsciencepub.commdpi.com Understanding these mechanisms can guide the design of new reactions and reaction conditions. For instance, this compound has been employed in the synthesis of carbamate (B1207046) derivatives, which are important in medicinal chemistry and other fields. mdpi.com Research is ongoing to optimize these reactions and explore new transformations, such as the synthesis of nitriles from primary amides using this compound, which offers a mild and general synthetic method. niscpr.res.in The investigation of its reactivity with various nucleophiles and electrophiles under different conditions is expected to reveal novel synthetic routes and applications.
Advancements in Sustainable Synthesis Protocols
Advancements in sustainable synthesis protocols are a growing focus for the use of this compound. Given the increasing demand for environmentally friendly chemical processes, research is directed towards developing greener methods for reactions involving this compound. mdpi.com This includes exploring the use of alternative solvents, such as water or ionic liquids, and developing catalytic systems that reduce waste generation. guidechem.comgoogle.com For example, a green synthesis method for oxadiazole derivatives utilizes this compound as a carbonylation reagent in water as a solvent. google.com The development of processes that minimize or eliminate hazardous by-products, such as diphenyl carbonate, which can form during the production of this compound, is also an area of interest. guidechem.com Future research aims to integrate this compound chemistry into more sustainable synthetic routes, aligning with the principles of green chemistry.
Integration with Advanced Materials Science
The integration of this compound with advanced materials science is an emerging area with potential applications in the synthesis of polymers and other functional materials. This compound is already used as an intermediate in the production of various polymers and resins. dataintelo.com Its reactivity allows for the introduction of phenoxycarbonyl groups into polymer structures, which can impart specific properties. Research is exploring its use in the synthesis of novel polymeric materials, such as poly(2-(phenoxycarbonyloxy)ethyl methacrylate) and phenyl-(4-vinylphenyl) carbonate. fishersci.casigmaaldrich.com These materials can find applications in diverse fields, including biomaterials and advanced functional coatings. mdpi.com Future work may involve utilizing this compound in the synthesis of tailored polymers with controlled architectures and functionalities for specific advanced material applications.
Computational and Theoretical Studies
Computational and theoretical studies play a vital role in understanding the reactivity and properties of this compound and guiding future research directions. Density Functional Theory (DFT) calculations and other computational methods can provide insights into reaction mechanisms, transition states, and the influence of substituents and solvents on reactivity. mdpi.commdpi.comacs.orgnih.govresearchgate.net These studies can help predict the feasibility of new reaction pathways and identify optimal conditions. For instance, computational studies have been used to investigate the mechanism of carbamate synthesis catalyzed by palladium complexes. mdpi.com Theoretical studies on the ionization and dissociative ionization of this compound using techniques like imaging photoelectron photoion coincidence spectroscopy contribute to a deeper understanding of its behavior under energetic conditions. nih.gov Future research will increasingly rely on computational modeling to design new catalysts, predict reaction outcomes, and explore the properties of this compound and its derivatives at a molecular level.
Q & A
Q. What are the standard methods for synthesizing phenyl chloroformate, and how can its purity be validated?
this compound is typically synthesized via the reaction of phenol with phosgene (COCl₂) under controlled conditions. Alternative methods include using triphosgene as a safer phosgene substitute. Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm molecular structure (e.g., ¹H and ¹³C NMR peaks for the phenyl and carbonyl groups).
- Gas Chromatography-Mass Spectrometry (GC-MS) : To assess purity and detect impurities.
- Refractive Index and Density Measurements : Cross-referenced with literature values (e.g., density: 1.248 g/mL at 25°C; refractive index: 1.511) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
this compound is corrosive and toxic. Essential precautions include:
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and vapor respirators.
- Ventilation : Use fume hoods to avoid inhalation (vapor pressure: 1.22 psi at 20°C).
- Storage : In airtight containers away from moisture, labeled with GHS hazard codes (Skin Corrosion 1B, STOT SE 3) .
- Emergency Protocols : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels.
Q. How is this compound utilized in organic synthesis?
It serves as a versatile reagent for:
- Carbamate Formation : Reacting with amines to produce carbamates (e.g., pyrimidine carbamate derivatives via triethylamine-mediated coupling) .
- Mixed Anhydride Synthesis : Facilitating phosphate ester derivatization in analytical chemistry .
- Peptide Coupling : Activating carboxylic acids for amide bond formation under mild conditions .
Advanced Research Questions
Q. How can Grunwald-Winstein analysis elucidate the solvolysis mechanism of this compound?
The Grunwald-Winstein equation quantifies solvent effects on reaction rates:
- Key Parameters : For this compound, sensitivity values (nucleophilicity) and (ionizing power) indicate an addition-elimination mechanism with rate-determining tetrahedral intermediate formation.
- Methodology : Measure solvolysis rates in solvents with varying (ionizing power) and (nucleophilicity). Regression analysis confirms the dominance of solvent attack at the carbonyl carbon .
Q. What experimental approaches resolve contradictions in toxicity data for this compound?
Discrepancies in LC₅₀ values (e.g., 28 ppm vs. 39.6 ppm in rats) arise from exposure duration and animal strain differences. To reconcile
- Standardized Protocols : Use OECD guidelines for inhalation studies (e.g., 4-hour exposure in Sprague-Dawley rats).
- Dose-Response Modeling : Apply Probit analysis to mortality data (Table IX-2, IX-3) to calculate confidence intervals.
- Cross-Validation : Compare with acute toxicity data for structural analogs (e.g., benzyl chloroformate) .
Q. How do substituents on the phenyl ring influence the reactivity of chloroformate derivatives?
Substituents alter electronic and steric effects:
- Electron-Withdrawing Groups (e.g., NO₂) : Accelerate solvolysis by stabilizing the transition state (e.g., for p-nitrothis compound is 10× higher than unsubstituted derivatives).
- Steric Hindrance : Ortho-substituents (e.g., 2-chlorophenyl) reduce reactivity by impeding nucleophilic attack.
- Method : Compare solvolysis rates using Hammett σ constants or computational modeling (e.g., DFT) .
Q. What strategies optimize this compound reactions in microemulsion systems?
In AOT/isooctane/water microemulsions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
